molecular formula C17H14O4 B5781359 1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one

1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one

Cat. No. B5781359
M. Wt: 282.29 g/mol
InChI Key: WRORDMUWAPVGSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one, also known as Xanthone, is a naturally occurring compound that has been found to have various biological activities. It belongs to the class of organic compounds known as flavonoids, which are known for their antioxidant and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase, and xanthine oxidase. This compound has also been found to modulate various signaling pathways, including the MAPK and NF-κB pathways.
Biochemical and Physiological Effects:
1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, 1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.

Advantages and Limitations for Lab Experiments

The advantages of using 1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one in lab experiments include its low toxicity, high stability, and ease of synthesis. However, the limitations of using this compound include its low solubility in water and its potential to interact with other compounds, which may affect its biological activity.

Future Directions

For research include the development of more efficient synthesis methods, the exploration of its potential use as a natural preservative, and the investigation of its effects on the gut microbiome. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential drug targets.

Synthesis Methods

1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one can be synthesized through various methods, including the condensation of 2-hydroxyacetophenone and benzaldehyde, and the reaction of 2-hydroxyacetophenone with methyl acetoacetate in the presence of a base. The synthesis of this compound can also be achieved through the oxidation of 2-(2-hydroxyphenyl)benzothiazoles using potassium permanganate.

Scientific Research Applications

1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one has been extensively studied for its biological activities. It has been found to possess anti-inflammatory, antioxidant, antitumor, antiviral, and antibacterial properties. This compound has also been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

1-methyl-3-(2-oxopropoxy)benzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-10-7-12(20-9-11(2)18)8-15-16(10)13-5-3-4-6-14(13)17(19)21-15/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRORDMUWAPVGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one

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